molecular formula C7H14ClNO4 B2929655 1,3-dimethyl2-(1-aminoethyl)propanedioatehydrochloride CAS No. 1822986-87-7

1,3-dimethyl2-(1-aminoethyl)propanedioatehydrochloride

Cat. No.: B2929655
CAS No.: 1822986-87-7
M. Wt: 211.64
InChI Key: FEEDHTIITGXWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1,3-dimethyl2-(1-aminoethyl)propanedioatehydrochloride involves the reaction of dimethyl malonate with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Mechanism of Action

The mechanism of action of 1,3-dimethyl2-(1-aminoethyl)propanedioatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . Its effects are mediated through binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

1,3-dimethyl2-(1-aminoethyl)propanedioatehydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

dimethyl 2-(1-aminoethyl)propanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-4(8)5(6(9)11-2)7(10)12-3;/h4-5H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEDHTIITGXWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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